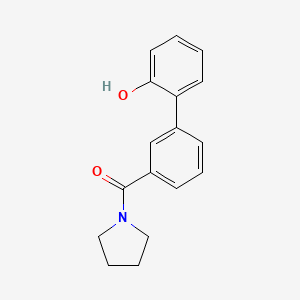

2-(3-Pyrrolidinocarbonylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

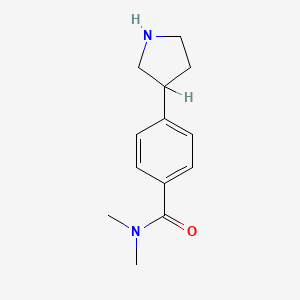

“2-(3-Pyrrolidinocarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261965-79-0 and a molecular weight of 267.33 . Its IUPAC name is 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-2-ol .

Molecular Structure Analysis

The molecular formula of “2-(3-Pyrrolidinocarbonylphenyl)phenol” is C17H17NO2 . The InChI code is 1S/C17H17NO2/c19-16-9-2-1-8-15 (16)13-6-5-7-14 (12-13)17 (20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 .Scientific Research Applications

Synthesis and Structural Analysis

Research by Ulaş (2021) focused on the synthesis of a new alkylaminophenol compound through the Petasis reaction, exploring its structural properties using spectroscopic methods (FTIR, UV, NMR) and computational studies. The study provided insights into molecular properties such as bond lengths, angles, thermodynamic parameters, and non-linear optical (NLO) analysis, demonstrating the compound's theoretical and experimental compatibility (Ulaş, 2021).

Catalytic and Corrosion Inhibition Applications

Another avenue of research involved the use of Schiff bases, which are structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. Hegazy et al. (2012) showed that these compounds effectively prevent corrosion, providing a potential application in protecting industrial materials (Hegazy et al., 2012).

Luminescent Materials

The synthesis and luminescent properties of phenol-pyridyl boron complexes, as discussed by Zhang et al. (2006), highlight the potential of similar organic compounds in creating materials with specific optical properties. These compounds exhibited bright blue luminescence, which could be leveraged in electroluminescent devices and other applications requiring luminescent materials (Zhang et al., 2006).

Antioxidant and Enzyme Inhibition

Research on pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety demonstrated significant aldose reductase (ALR2) inhibition and antioxidant properties. These findings suggest that compounds with a phenol structure might serve as templates for designing enzyme inhibitors with potential therapeutic applications (La Motta et al., 2007).

Electrochemical Sensors

The development of coated graphite electrodes for the selective determination of europium (III) ions using ligands structurally related to 2-(3-Pyrrolidinocarbonylphenyl)phenol suggests the compound's potential application in creating selective sensors for metal ions. This approach could be critical in environmental monitoring and analytical chemistry (Upadhyay et al., 2013).

Safety And Hazards

The safety data sheet for phenol, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, is suspected of causing genetic defects, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name |

[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWPWWNOGACCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683635 |

Source

|

| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

CAS RN |

1261965-79-0 |

Source

|

| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)